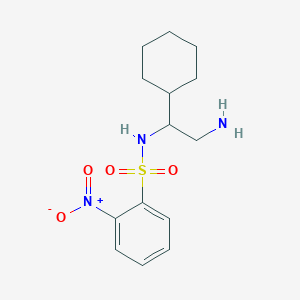

N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide

Description

N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an amino group, a cyclohexyl ring, a nitrobenzene moiety, and a sulfonamide group

Properties

Molecular Formula |

C14H21N3O4S |

|---|---|

Molecular Weight |

327.40 g/mol |

IUPAC Name |

N-(2-amino-1-cyclohexylethyl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C14H21N3O4S/c15-10-12(11-6-2-1-3-7-11)16-22(20,21)14-9-5-4-8-13(14)17(18)19/h4-5,8-9,11-12,16H,1-3,6-7,10,15H2 |

InChI Key |

GWZBGKIRFDDKHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with 2-amino-1-cyclohexylethanol under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: Formation of N-(2-Amino-1-cyclohexylethyl)-2-aminobenzene-1-sulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to bind to certain enzymes.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and anticancer activities.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to various biological effects.

Comparison with Similar Compounds

- N-(2-Amino-1-cyclohexylethyl)-2-propanesulfonamide

- 2-Amino-1-cyclohexylethanol

- (2-Amino-1-cyclohexyl-ethyl)-carbamic acid tert-butyl ester

Comparison: Compared to these similar compounds, N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group. This combination of functional groups enhances its reactivity and potential applications in various fields. The nitro group provides additional sites for chemical modification, while the sulfonamide group contributes to its biological activity.

Biological Activity

N-(2-Amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group, a cyclohexyl moiety, a nitrobenzene structure, and a sulfonamide group, which contribute to its pharmacological potential. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₁N₃O₄S

- Molecular Weight : 327.40 g/mol

- CAS Number : 1568635-90-4

The presence of the nitro group and the sulfonamide functionality is significant for its biological interactions and mechanisms of action.

The biological activity of N-(2-amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide is primarily attributed to:

- Enzyme Inhibition : The compound can inhibit various enzymes due to the formation of hydrogen bonds between its functional groups and the active sites of target proteins.

- Electrophilic Interactions : The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, potentially leading to cytotoxic effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that N-(2-amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide displays:

- Bactericidal Effects : Effective against a range of Gram-positive and Gram-negative bacteria.

- Mechanism : Likely involves inhibition of bacterial folate synthesis pathways.

Anticancer Potential

The compound has been explored for its anticancer properties, showing promise in:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines.

Anti-inflammatory Effects

N-(2-amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide has been reported to exhibit anti-inflammatory properties by:

- Inhibition of Pro-inflammatory Cytokines : Reducing levels of cytokines such as TNF-α and IL-6 in activated macrophages.

Case Studies

- In Vivo Studies on Anticancer Activity

- A study conducted on mice bearing xenograft tumors showed that treatment with this compound significantly reduced tumor size compared to controls, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy Testing

- In vitro assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, suggesting its viability as an alternative treatment option.

Synthesis Methods

The synthesis of N-(2-amino-1-cyclohexylethyl)-2-nitrobenzene-1-sulfonamide typically involves:

- Formation of Amino Group : Starting from 2-amino-1-cyclohexylethanol.

- Introduction of Nitro Group : Reaction with 4-nitrobenzenesulfonyl chloride under basic conditions.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.